![molecular formula C20H24ClN7O2 B3020065 4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920185-28-0](/img/structure/B3020065.png)

4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

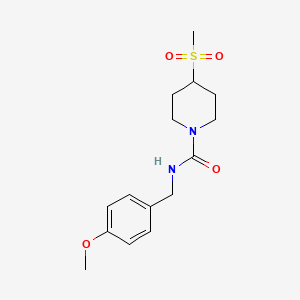

The compound “4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a complex organic molecule. It contains several functional groups and rings, including a triazole ring, a pyrimidine ring, and a piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring, a pyrimidine ring, and a piperazine ring . These rings are connected by various carbon and nitrogen atoms. The presence of these rings and the specific arrangement of atoms give the molecule its unique properties .Applications De Recherche Scientifique

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against cancer cells. These derivatives may interfere with cell division, induce apoptosis, or inhibit specific cancer-related enzymes. Further studies are needed to explore their mechanism of action and optimize their efficacy .

Antimicrobial Properties

The compound’s antimicrobial activity is another exciting avenue. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary results indicate promising antibacterial effects, making it a potential candidate for novel antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Researchers have investigated the analgesic and anti-inflammatory properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds may modulate pain pathways and reduce inflammation, offering potential therapeutic options for pain management and inflammatory conditions .

Antioxidant Activity

The compound’s antioxidant potential is intriguing. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases. Further studies are needed to explore its antioxidant mechanisms and potential applications .

Enzyme Inhibition

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes are involved in various physiological processes, and their modulation could lead to therapeutic benefits. Researchers are actively investigating these interactions .

Antiviral Properties

While research is ongoing, there is interest in exploring the antiviral potential of this compound. Viral infections remain a global health challenge, and novel antiviral agents are continually sought. The compound’s structure–activity relationship may provide insights into designing effective antiviral drugs .

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential uses. For instance, new synthesis methods could be developed to improve the efficiency and yield of the reaction . Additionally, further studies could be conducted to explore its potential uses in various fields, such as pharmaceuticals .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazolopyrimidine analogues can inhibit the stress response of general control nonderepressible 2 kinase (gcn2), which may be useful as chemotherapeutic drugs for the treatment of cancer .

Biochemical Pathways

Compounds with similar structures have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide valuable insights into the potential bioavailability of this compound.

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects can result from the compound’s interaction with its targets and the subsequent changes in biochemical pathways.

Propriétés

IUPAC Name |

4-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN7O2/c1-2-30-16-7-5-15(6-8-16)28-20-18(24-25-28)19(22-14-23-20)27-12-10-26(11-13-27)17(29)4-3-9-21/h5-8,14H,2-4,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDZLQKFRPZIBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCCl)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B3019988.png)

![3-[(2-fluorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019989.png)

![N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide](/img/structure/B3019992.png)

amine](/img/structure/B3019996.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine](/img/structure/B3019998.png)

![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3020001.png)

![N-(4-hydroxyphenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B3020002.png)

![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3020003.png)

![ethyl 4-(2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3020005.png)